N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in the 1970s and has been widely studied for its potential use as an analgesic and anesthetic agent.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating pain relief and other physiological effects. In addition, N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce the severity of withdrawal symptoms in animal models and may have potential as a treatment for opioid addiction.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating pain relief and other physiological effects. It binds to the receptor with high affinity and activates downstream signaling pathways that lead to the release of endogenous opioids, such as endorphins and enkephalins. This results in the inhibition of pain signaling and the induction of a state of analgesia and euphoria.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be highly effective in reducing pain in animal models and may have potential as a clinical analgesic. However, it also has a number of side effects, including respiratory depression, nausea, and vomiting, which limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide has a number of advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, it also has a number of limitations, including its potential for abuse and its side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide, including its use as a clinical analgesic, its potential for the treatment of drug addiction and withdrawal symptoms, and its potential as a research tool for studying the mu-opioid receptor and other aspects of pain signaling. In addition, further research is needed to better understand the side effects and potential risks associated with N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide and other phenylpiperidine derivatives.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 1,3-benzodioxole in the presence of a base, followed by the reaction of the resulting acid chloride with piperidinecarboxamide. The final product is obtained after purification by recrystallization. The synthesis of N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide is relatively straightforward and can be achieved using standard laboratory equipment.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-chlorobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-5-1-3-13(9-15)19(24)14-4-2-8-23(11-14)20(25)22-16-6-7-17-18(10-16)27-12-26-17/h1,3,5-7,9-10,14H,2,4,8,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLZHQAMMPUOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-3-(3-chlorobenzoyl)-1-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.